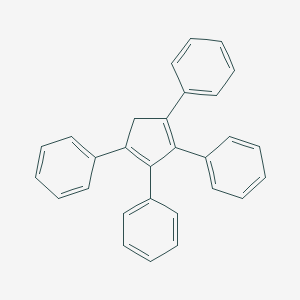

1,2,3,4-Tetraphenyl-1,3-cyclopentadiene

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4-triphenylcyclopenta-1,3-dien-1-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22/c1-5-13-22(14-6-1)26-21-27(23-15-7-2-8-16-23)29(25-19-11-4-12-20-25)28(26)24-17-9-3-10-18-24/h1-20H,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXLYAWYOTYWKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90165955 | |

| Record name | 1,2,3,4-Tetraphenylcyclopenta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15570-45-3, 197711-16-3 | |

| Record name | 1,1′,1′′,1′′′-(1,3-Cyclopentadiene-1,2,3,4-tetrayl)tetrakis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15570-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1′,1′′,1′′′-(1,3-cyclopentadiene-1,2,3,4-tetrayl)tetrakis-, radical ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=197711-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetraphenylcyclopenta-1,3-diene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015570453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15570-45-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetraphenylcyclopenta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetraphenylcyclopenta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAPHENYLCYCLOPENTA-1,3-DIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y473A39659 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1,2,3,4-tetraphenyl-1,3-cyclopentadiene, a sterically hindered cyclic diene. The document details its physical and spectral characteristics, synthesis, and key chemical reactions, including its role as a ligand precursor in organometallic chemistry and its participation in cycloaddition reactions. Experimental protocols for its synthesis and representative reactions are provided to facilitate its application in research and development.

Introduction

This compound is a substituted cyclopentadiene characterized by the presence of four phenyl groups on the diene ring. This substitution pattern imparts significant steric bulk, influencing its reactivity and the stability of its derivatives. It is a valuable building block in organic synthesis and a precursor to the tetraphenylcyclopentadienyl (Cp') ligand, which is instrumental in the formation of various organometallic complexes. This guide aims to be a thorough resource for professionals utilizing this compound in their scientific endeavors.

Physical and Chemical Properties

This compound is a light yellow to beige powder at room temperature.[1] It is soluble in organic solvents such as toluene, benzene, and methanol, but insoluble in water.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₉H₂₂ | [1] |

| Molar Mass | 370.48 g/mol | [1] |

| Appearance | Light yellow to beige powder | [1] |

| Melting Point | 180-182 °C | [1] |

| Solubility | Soluble in toluene, benzene, methanol; Insoluble in water | [1] |

| CAS Number | 15570-45-3 | [1] |

Spectral Data

The spectral data of this compound are crucial for its identification and characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ is expected to show signals corresponding to the phenyl protons and the protons on the cyclopentadiene ring. Due to the complex overlapping signals from the four phenyl groups, the aromatic region (typically δ 7.0-7.5 ppm) will be complex. The protons on the cyclopentadiene ring will appear as distinct signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum will show signals for the carbons of the four phenyl rings and the five carbons of the cyclopentadiene ring.

Table 2: Spectral Data of this compound

| Technique | Key Features and Assignments |

| ¹H NMR | Complex multiplets in the aromatic region for phenyl protons. Distinct signals for the cyclopentadienyl protons. |

| ¹³C NMR | Multiple signals in the aromatic region (approx. 125-145 ppm) for the phenyl carbons. Signals for the sp² and sp³ hybridized carbons of the cyclopentadiene ring. |

| IR Spectroscopy | C-H stretching for aromatic and aliphatic protons. C=C stretching for aromatic rings and the diene system. |

| UV-Vis Spectroscopy | Absorption bands corresponding to the π-π* transitions of the conjugated diene and aromatic systems. |

Note: Detailed peak lists and spectra can be found in various chemical databases.

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from the condensation of benzil and dibenzyl ketone to form tetraphenylcyclopentadienone, followed by the reduction of the ketone.

Synthesis of Tetraphenylcyclopentadienone

This synthesis involves a base-catalyzed aldol condensation.

-

Materials: Benzil, dibenzyl ketone, absolute ethanol, potassium hydroxide.

-

Procedure:

-

In a round-bottom flask, dissolve benzil (0.1 mol) and dibenzyl ketone (0.1 mol) in hot absolute ethanol (150 mL).

-

While the solution is near its boiling point, add a solution of potassium hydroxide (3 g) in ethanol (15 mL) portion-wise.

-

Reflux the mixture for 15 minutes, during which a deep purple precipitate of tetraphenylcyclopentadienone will form.

-

Cool the mixture in an ice bath to complete the crystallization.

-

Collect the crystals by vacuum filtration and wash with cold ethanol.

-

The product can be recrystallized from a mixture of ethanol and benzene.

-

Logical Relationship: Synthesis of Tetraphenylcyclopentadienone

Caption: Aldol condensation pathway for the synthesis of tetraphenylcyclopentadienone.

Reduction of Tetraphenylcyclopentadienone

The reduction of the carbonyl group of tetraphenylcyclopentadienone yields this compound. This can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

-

Materials: Tetraphenylcyclopentadienone, ethanol, sodium borohydride, water, hydrochloric acid.

-

Procedure:

-

Dissolve tetraphenylcyclopentadienone in ethanol in a suitable flask.

-

Carefully add sodium borohydride in small portions with stirring. The reaction is exothermic.

-

After the addition is complete, continue stirring at room temperature for 20 minutes.

-

Cool the reaction mixture in an ice bath and cautiously add water, followed by dilute hydrochloric acid to neutralize the excess reagent.

-

The product, this compound, will precipitate and can be collected by filtration, washed with water, and dried.

-

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the reduction of tetraphenylcyclopentadienone.

Chemical Reactivity

Diels-Alder Reactions

As a diene, this compound can undergo Diels-Alder reactions with various dienophiles to form substituted norbornene derivatives. The bulky phenyl groups can influence the stereoselectivity of the reaction.

-

Materials: this compound, maleic anhydride, ethyl acetate, ligroin (petroleum ether).

-

Procedure:

-

Dissolve maleic anhydride in ethyl acetate, and then add ligroin.

-

Add a solution of this compound in a suitable solvent to the maleic anhydride solution.

-

The reaction mixture is typically stirred at room temperature or gently heated to promote the cycloaddition.

-

The resulting Diels-Alder adduct can be isolated by crystallization.

-

Signaling Pathway: Diels-Alder Reaction

References

An In-depth Technical Guide to 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene (CAS 15570-45-3)

This technical guide provides a comprehensive overview of 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene, intended for researchers, scientists, and drug development professionals. It covers the compound's physicochemical properties, synthesis, and key applications, with a focus on its role in organic synthesis and materials science.

Core Physicochemical Data

This compound is a light yellow to beige crystalline powder.[1] Its fundamental physicochemical properties are detailed below, providing essential data for experimental design and application.

| Property | Value | Source |

| CAS Number | 15570-45-3 | [1][2][3] |

| Molecular Formula | C29H22 | [2][3][4] |

| Molecular Weight | 370.49 g/mol | [2][4][5] |

| Melting Point | 180-182 °C | [1][2] |

| Boiling Point | 542.3 ± 50.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Appearance | Light yellow to beige powder | [1] |

| Solubility | Soluble in organic solvents |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved via a base-catalyzed aldol condensation reaction. A common method involves the reaction of benzil with 1,3-diphenylacetone. The following protocol is adapted from the well-established synthesis of the structurally similar tetraphenylcyclopentadienone.

Experimental Protocol: Synthesis of this compound

This procedure outlines the synthesis via the condensation of benzil and 1,3-diphenylacetone.

Materials:

-

Benzil

-

1,3-Diphenylacetone

-

Potassium Hydroxide (KOH)

-

95% Ethanol

-

Ice bath

-

Round-bottom flask

-

Reflux condenser

-

Vacuum filtration apparatus

Procedure:

-

In a round-bottom flask, combine equimolar amounts of benzil (e.g., 0.2 g) and 1,3-diphenylacetone (e.g., 0.2 g).

-

Add 95% ethanol (e.g., 5 mL) to the flask to dissolve the reactants.

-

Introduce a pellet of solid potassium hydroxide (approx. 0.1 g) and a boiling chip to the mixture.

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 15 minutes. The boiling action will facilitate mixing.

-

After the reflux period, allow the solution to cool slowly to room temperature.

-

Further, cool the flask in an ice bath to promote crystallization of the product.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold ethanol to remove impurities.

-

Dry the purified this compound product.

Logical Workflow for Synthesis

Caption: Synthesis workflow of this compound.

Key Applications in Research and Development

This compound serves as a valuable intermediate and building block in several areas of chemical science.

Precursor for Ligand Synthesis in Organometallic Catalysis

A primary application of this compound is its role as a precursor to tetraphenylcyclopentadienone. This derivative is a key component in the synthesis of substituted cyclopentadienyl ligands. These ligands are integral to the structure of various organometallic complexes used in catalysis, such as those involving ruthenium, iron, and nickel. These catalysts find use in important chemical transformations including olefin metathesis and C-H activation.

Signaling Pathway from Precursor to Catalytic Application

Caption: Pathway to organometallic catalysts.

Materials Science: Organic Light-Emitting Diodes (OLEDs)

This compound may be utilized in the fabrication of multi-layer blue-emitting OLED devices.[1] In this context, it or its derivatives can function as an emitting layer or a host material. The rigid, conjugated structure of the molecule is conducive to the electronic processes required for electroluminescence.

Simplified OLED Device Structure and Workflow

Caption: Basic structure of an OLED incorporating the target compound.

Potential in Drug Development

While direct pharmaceutical applications of this compound are not extensively documented, its rigid, polycyclic aromatic scaffold holds potential in medicinal chemistry. Derivatives of this compound can be synthesized to explore structure-activity relationships in drug discovery programs. Furthermore, the organometallic complexes derived from its corresponding ligands can be investigated for their potential biological activities, a strategy that has been successfully employed in the development of novel therapeutic agents. The core structure can be functionalized to interact with biological targets, making it a point of interest for the design of new molecular entities.

References

A Comprehensive Technical Guide to the Physical Properties of Tetraphenylcyclopentadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenylcyclopentadiene, with the chemical formula C₂₉H₂₂, is a sterically hindered hydrocarbon that serves as a crucial intermediate and building block in organic synthesis. Its unique structural and electronic properties make it a subject of interest in materials science and as a ligand in organometallic chemistry. This technical guide provides an in-depth overview of the core physical properties of tetraphenylcyclopentadiene, complete with experimental protocols and data presented for clarity and comparative analysis.

Core Physical Properties

The physical characteristics of tetraphenylcyclopentadiene are fundamental to its application in various chemical transformations. The following tables summarize the key quantitative data available for this compound.

General and Thermal Properties

| Property | Value | Reference |

| Molecular Formula | C₂₉H₂₀O (for the precursor tetraphenylcyclopentadienone) | [1][2][3] |

| Molecular Weight | 384.47 g/mol (for the precursor tetraphenylcyclopentadienone) | [3][4][5] |

| Appearance | Dark purple to black crystalline solid (for the precursor tetraphenylcyclopentadienone) | [1][2][3][6] |

| Melting Point | 217-222 °C | [1][2][7][8] |

| Boiling Point | ~471 °C (estimate) | [1][6][9] |

| Density | ~1.05 - 1.2 g/cm³ (estimate) | [1][5] |

Solubility

| Solvent | Solubility | Reference |

| Water | Insoluble | [1][9] |

| Benzene | Soluble | [1][9] |

| Ethanol | Sparingly soluble (used for washing in synthesis) | [10][11] |

| Toluene | Soluble (used in recrystallization mixture) | [6] |

| Dichloromethane | Soluble (used as a solvent for UV-Vis spectroscopy) | [12] |

| Chloroform (CDCl₃) | Soluble (used as a solvent for NMR spectroscopy) | [11][13] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of tetraphenylcyclopentadiene and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Assignment | Reference |

| ¹H NMR | CDCl₃ | 6.90-6.96 (m, 4H) | Aromatic protons | [14] |

| 7.14-7.23 (m, 16H) | Aromatic protons | [14] | ||

| ¹³C NMR | CDCl₃ | 125.32 | C2 (5-ring) | [13] |

| 127.48 | C4' (phenyl at C2) | [13] | ||

| 128.00 | C3' (phenyl at C2) | [13] | ||

| 128.06 | C3'' (phenyl at C3) | [13] | ||

| 128.54 | C4'' (phenyl at C3) | [13] | ||

| 129.35 | C2'' (phenyl at C3) | [13] | ||

| 131.4, 131.5, 132.1 | Phenyl carbons | [11] | ||

| 154.2 | Carbonyl carbon (of the precursor dienone) | [11] |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

| Spectroscopy | Medium | Key Absorptions | Reference |

| IR | KBr pellet / Nujol mull | Characteristic peaks for C=O (in precursor), C=C, and aromatic C-H bonds. | [4][7][15][16] |

| UV-Vis | Dichloromethane | λmax ≈ 510 nm | [12] |

| Acetonitrile | Absorption bands in the range of 240-700 nm. | [17] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of tetraphenylcyclopentadiene. The synthesis of its common precursor, tetraphenylcyclopentadienone, is presented here as a foundational protocol.

Synthesis of Tetraphenylcyclopentadienone via Aldol Condensation

This procedure is a well-established method for producing tetraphenylcyclopentadienone, which can then be further reacted to obtain tetraphenylcyclopentadiene.

Materials:

-

Benzil

-

1,3-Diphenylacetone (Dibenzyl ketone)

-

Ethanol (95%)

-

Potassium Hydroxide (KOH)

Procedure:

-

Dissolve equimolar amounts of benzil and 1,3-diphenylacetone in hot 95% ethanol in a round-bottomed flask equipped with a reflux condenser.[10][18]

-

While the solution is near boiling, cautiously add a solution of potassium hydroxide in ethanol in portions through the condenser.[10][18]

-

An initial effervescence may be observed. After it subsides, reflux the mixture for 15-30 minutes.[18]

-

Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.[6][10]

-

Collect the dark crystalline product by suction filtration and wash it with cold 95% ethanol.[10][11]

-

The product can be purified by recrystallization from a mixture of ethanol and benzene or ethanol and toluene.[6][10] The melting point of the purified product is typically in the range of 219-220 °C.[10][18]

Determination of Physical Properties

Standard laboratory procedures are employed to determine the physical properties of the synthesized compound.

-

Melting Point: Determined using a calibrated melting point apparatus.[19] A small amount of the crystalline solid is packed into a capillary tube and heated slowly, with the temperature range of melting being recorded.[19]

-

Solubility: Qualitative determination involves adding a small amount of the solute to a given solvent at room temperature and observing for dissolution.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a deuterated solvent such as CDCl₃.[14]

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically prepared as a KBr pellet or a Nujol mull.[4]

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is measured using a spectrophotometer. The sample is dissolved in a suitable UV-transparent solvent, such as dichloromethane or acetonitrile, and placed in a quartz cuvette.[12][17]

Logical Relationships and Workflows

The synthesis of tetraphenylcyclopentadienone is a classic example of a base-catalyzed aldol condensation reaction. The logical flow of this synthesis is depicted below.

Caption: Workflow for the synthesis of tetraphenylcyclopentadienone.

The overall reaction can be visualized as a two-step condensation process.

Caption: Simplified reaction pathway of aldol condensation.

References

- 1. Tetraphenylcyclopentadienone CAS#: 479-33-4 [m.chemicalbook.com]

- 2. Tetraphenylcyclopentadienone - Wikipedia [en.wikipedia.org]

- 3. Tetraphenylcyclopentadienone | Tetracyclone | C29H20O - Ereztech [ereztech.com]

- 4. 2,3,4,5-Tetraphenyl-2,4-cyclopentadien-1-one | C29H20O | CID 68068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Tetraphenylcyclopentadienone | 479-33-4 [chemicalbook.com]

- 7. Tetraphenylcyclopentadienone, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. store.p212121.com [store.p212121.com]

- 9. chembk.com [chembk.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Tetraphenylcyclopentadienone synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Making sure you're not a bot! [oc-praktikum.de]

- 14. Making sure you're not a bot! [oc-praktikum.de]

- 15. Tetraphenylcyclopentadienone(479-33-4) IR Spectrum [chemicalbook.com]

- 16. 2,4-Cyclopentadien-1-one, 2,3,4,5-tetraphenyl- [webbook.nist.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Molecular Structure of 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene. The document details the fundamental molecular identifiers, spectroscopic data, and a plausible experimental protocol for its synthesis. All quantitative data is presented in structured tables for clarity and comparative analysis. Additionally, a diagrammatic representation of the molecular structure is provided to facilitate a deeper understanding of its spatial arrangement.

Molecular Identification

This compound is a polycyclic aromatic hydrocarbon with the molecular formula C29H22.[1] It is a solid at room temperature, appearing as a light yellow to beige powder.[2] Key identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 1,2,3,4-Tetraphenylcyclopenta-1,3-diene |

| Molecular Formula | C29H22[1] |

| Molecular Weight | 370.48 g/mol |

| CAS Number | 15570-45-3 |

| SMILES String | C1C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5[1] |

| InChI Key | JCXLYAWYOTYWKM-UHFFFAOYSA-N[1] |

Molecular Structure Diagram

The molecular structure of this compound is characterized by a central five-membered cyclopentadiene ring with four phenyl substituents.

Caption: 2D representation of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound. The following tables summarize the key spectroscopic data available for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are anticipated ranges and require experimental verification.

| ¹H NMR | Anticipated Chemical Shift (ppm) |

| Phenyl Protons | 7.0 - 8.0 |

| Methine Proton (Cyclopentadiene) | 4.0 - 5.0 |

| Methylene Protons (Cyclopentadiene) | 3.0 - 4.0 |

| ¹³C NMR | Anticipated Chemical Shift (ppm) |

| Phenyl Carbons | 120 - 145 |

| Olefinic Carbons (Cyclopentadiene) | 130 - 150 |

| Methylene Carbon (Cyclopentadiene) | 40 - 50 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorptions corresponding to C-H stretching and bending vibrations of the aromatic and cyclopentadiene rings, as well as C=C stretching of the double bonds.

| Functional Group | Anticipated Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Alkene C-H Stretch | 3080 - 3020 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Alkene C=C Stretch | 1680 - 1620 |

| C-H Bending (Aromatic) | 900 - 675 |

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from the condensation of benzil and dibenzyl ketone to form tetraphenylcyclopentadienone, followed by the reduction of the ketone functionality.

Synthesis of Tetraphenylcyclopentadienone

This procedure is adapted from established literature methods.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of the precursor.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of benzil and dibenzyl ketone in absolute ethanol by gentle heating.

-

Catalyst Addition: To the warm solution, add a catalytic amount of potassium hydroxide dissolved in a small amount of ethanol.

-

Reaction: Heat the mixture to reflux for approximately 30 minutes. The solution will typically turn a deep purple or black color, indicating the formation of the product.

-

Isolation: After the reflux period, allow the mixture to cool to room temperature, followed by cooling in an ice bath to maximize precipitation.

-

Purification: Collect the crystalline product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent system if necessary.

Reduction of Tetraphenylcyclopentadienone to this compound

Disclaimer: The following is a plausible experimental protocol based on standard organic chemistry transformations. Specific reaction conditions may need to be optimized.

Logical Relationship Diagram:

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene, a hydrocarbon of significant interest in organic synthesis and materials science. This document summarizes its crystallographic data, details the experimental protocols for its structural determination, and presents a logical workflow for its synthesis and characterization.

Core Crystallographic Data

The seminal work on the crystal structure of this compound was published in 1970 by Evrard, Piret, and Van Meerssche. Their single-crystal X-ray diffraction study revealed the precise three-dimensional arrangement of the atoms in the solid state. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₂₉H₂₂ |

| Molecular Weight | 370.49 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 10.33 ± 0.02 Å |

| b | 16.24 ± 0.03 Å |

| c | 12.89 ± 0.02 Å |

| β | 108.4 ± 0.2 ° |

| Volume | 2048.8 ų |

| Z | 4 |

| Density (calculated) | 1.19 g/cm³ |

| Radiation | Cu Kα |

Experimental Protocols

This section details the methodologies employed for the synthesis, crystallization, and subsequent X-ray crystallographic analysis of this compound, based on established chemical syntheses and standard crystallographic practices of the era in which the structure was determined.

Synthesis of this compound

A common route for the synthesis of tetraphenylcyclopentadiene involves the condensation of benzil with dibenzyl ketone.

Materials:

-

Benzil

-

Dibenzyl ketone

-

Potassium hydroxide

-

Ethanol

Procedure:

-

A solution of potassium hydroxide in ethanol is prepared as the catalyst.

-

Equimolar amounts of benzil and dibenzyl ketone are dissolved in ethanol.

-

The ethanolic potassium hydroxide solution is added dropwise to the stirred solution of the reactants.

-

The reaction mixture is refluxed for a period to ensure complete reaction, leading to the formation of tetraphenylcyclopentadienone (tetracyclone) as an intermediate.

-

The tetracyclone is then reduced to this compound. This can be achieved through various reduction methods, such as using sodium borohydride or lithium aluminum hydride.

-

The crude product is isolated by filtration and purified by recrystallization from a suitable solvent, such as a mixture of ethanol and benzene.

Single Crystal Growth

The growth of high-quality single crystals suitable for X-ray diffraction is a critical step. For this compound, a slow evaporation method is typically employed.

Procedure:

-

A saturated solution of the purified compound is prepared in a suitable solvent system, such as toluene or a mixture of dichloromethane and hexane, at a slightly elevated temperature.

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is placed in a clean vial, loosely covered to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.

-

Over a period of several days to weeks, as the solvent evaporates, the solution becomes supersaturated, and single crystals of this compound form.

X-ray Data Collection and Structure Determination

The following outlines the general workflow for single-crystal X-ray diffraction analysis as it would have been performed in the era of the initial structure determination.

Workflow:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. At the time of the original study, photographic methods using Weissenberg or precession cameras with Cu Kα radiation were common for collecting diffraction data. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on photographic film.

-

Data Processing: The intensities and positions of the diffraction spots on the film are measured. These intensities are then corrected for various geometric and physical factors.

-

Structure Solution: The corrected diffraction data is used to solve the phase problem. For centrosymmetric space groups like P2₁/c, direct methods were a prominent technique for determining the initial phases of the structure factors.

-

Structure Refinement: The initial structural model is refined using least-squares methods to improve the agreement between the observed and calculated structure factors. This process refines the atomic positions and thermal parameters.

Visualized Workflows

To further clarify the experimental and logical processes, the following diagrams are provided.

Spectroscopic Analysis of Tetraphenylcyclopentadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic data for tetraphenylcyclopentadiene (C₂₉H₂₂). The information is presented to be a valuable resource for researchers in the fields of organic synthesis, materials science, and pharmaceutical development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For tetraphenylcyclopentadiene, both ¹H and ¹³C NMR provide characteristic signals that are invaluable for its identification and structural confirmation.

¹H NMR Data

The proton NMR spectrum of tetraphenylcyclopentadiene is characterized by signals in the aromatic region, corresponding to the phenyl protons, and a signal for the methylene protons of the cyclopentadiene ring.

Table 1: ¹H NMR Spectroscopic Data for Tetraphenylcyclopentadiene

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1-7.4 | multiplet | 20H | Aromatic protons (C₆H₅) |

| ~4.1 | singlet | 2H | Methylene protons (CH₂) |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Tetraphenylcyclopentadiene

| Chemical Shift (δ) ppm | Assignment |

| ~45 | CH₂ (cyclopentadiene ring) |

| ~125-145 | Aromatic and vinylic carbons |

Note: Specific peak assignments for the aromatic region can be complex due to overlapping signals.

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for obtaining NMR spectra of a solid organic compound like tetraphenylcyclopentadiene.

-

Sample Preparation : Dissolve approximately 5-25 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1] The choice of solvent is crucial to ensure the sample is fully dissolved and to avoid interference with the signals of interest.

-

Filtration : To remove any particulate matter that could affect the magnetic field homogeneity and thus the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Sample Volume : Ensure the sample volume in the NMR tube is appropriate for the spectrometer, typically around 0.6-0.7 mL.

-

Referencing : An internal standard, such as tetramethylsilane (TMS), is often added to the solvent to provide a reference point (0 ppm) for the chemical shifts.[1]

-

Data Acquisition : The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is "shimmed" to maximize its homogeneity. The desired NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC) are then run. For solid-state NMR, magic-angle spinning (MAS) is employed to average out anisotropic interactions and obtain narrower lines.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data

The IR spectrum of tetraphenylcyclopentadiene will show characteristic absorptions for C-H bonds in aromatic rings and the C=C bonds of the cyclopentadiene and phenyl rings.

Table 3: Key IR Absorption Bands for Tetraphenylcyclopentadiene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3080 | Medium | Aromatic C-H stretch |

| ~2850-2950 | Weak-Medium | Aliphatic C-H stretch (CH₂) |

| ~1600 | Medium | C=C stretch (aromatic and diene) |

| ~1490-1500 | Medium | C=C stretch (aromatic) |

| ~690-760 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Experimental Protocol for IR Spectroscopy

For a solid sample like tetraphenylcyclopentadiene, the following methods are commonly used.[4]

-

Thin Solid Film : Dissolve a small amount of the solid (around 50 mg) in a volatile solvent like methylene chloride or acetone.[5] Drop the solution onto an IR-transparent salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[5] The plate is then mounted in the spectrometer for analysis.[5]

-

KBr Pellet : Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) powder using a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. This pellet is then placed in the sample holder of the IR spectrometer.

-

Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[6][7] A pressure arm is used to ensure good contact between the sample and the crystal.[6] This technique requires minimal sample preparation.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Mass Spectrometry Data

The mass spectrum of tetraphenylcyclopentadiene is expected to show a prominent molecular ion peak.

Table 4: Mass Spectrometry Data for Tetraphenylcyclopentadiene

| m/z | Ion |

| 370.5 | [M]⁺ (Molecular Ion) |

| 291 | [M - C₆H₅]⁺ |

Note: The molecular weight of tetraphenylcyclopentadiene (C₂₉H₂₂) is approximately 370.5 g/mol . The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocol for Mass Spectrometry

A general procedure for analyzing a solid organic compound is as follows:

-

Sample Introduction and Ionization : The sample must first be introduced into the mass spectrometer and ionized. For a solid sample, this can be achieved by:

-

Direct Insertion Probe (DIP) : The solid sample is placed in a capillary tube at the end of a probe, which is then inserted into the ion source where it is heated to vaporize the sample.

-

Solvent Dissolution : The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL, then diluted).[8] The solution is then introduced into the ion source, often via a liquid chromatography system.

-

-

Ionization Method : Common ionization techniques for organic molecules include:

-

Electron Ionization (EI) : The vaporized sample is bombarded with a high-energy electron beam, which can cause fragmentation.[9][10]

-

Electrospray Ionization (ESI) : The sample solution is sprayed through a charged needle, creating charged droplets from which ions are desorbed. This is a softer ionization technique that often leaves the molecular ion intact.[11]

-

-

Mass Analysis : The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio.[9][10]

-

Detection : The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.[9][10]

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound such as tetraphenylcyclopentadiene.

Caption: General workflow for the spectroscopic analysis of an organic solid.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Nmr spectroscopy for solids | Bruker [bruker.com]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. webassign.net [webassign.net]

- 7. amherst.edu [amherst.edu]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 1,2,3,4-tetraphenyl-1,3-cyclopentadiene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for molecular characterization and structural elucidation.

Introduction

This compound is a polycyclic aromatic hydrocarbon with the chemical formula C₂₉H₂₂.[1][2] Its structure, consisting of a central five-membered ring substituted with four phenyl groups, makes it a valuable building block in organic synthesis and organometallic chemistry. NMR spectroscopy is an essential analytical technique for confirming the identity and purity of this compound, providing detailed information about its molecular structure. This guide outlines the expected NMR spectral features and provides a standard protocol for data acquisition.

Molecular Structure and NMR Signal Prediction

The structure of this compound features a central cyclopentadiene ring. The carbons at positions 1, 2, 3, and 4 are sp² hybridized and part of a conjugated system, each bearing a phenyl substituent. The carbon at position 5 is sp³ hybridized and bonded to two hydrogen atoms.

Due to the arrangement of the phenyl groups and the non-planar nature of the molecule, the molecule is asymmetric. This lack of symmetry implies that chemically non-equivalent protons and carbons will resonate at different chemical shifts, leading to a complex but interpretable spectrum.

-

¹H NMR Spectrum : The spectrum is expected to show distinct signals for the aliphatic protons on the cyclopentadiene ring and a complex multiplet region for the aromatic protons of the four phenyl rings.

-

¹³C NMR Spectrum : The spectrum will display signals for the sp³ carbon of the cyclopentadiene ring, the sp² carbons of the cyclopentadiene ring, and the carbons of the phenyl groups (both substituted and unsubstituted).

dot

Caption: Molecular structure of this compound with atom numbering.

Quantitative NMR Data

While specific, experimentally verified peak lists are found within spectral databases, the following tables summarize the expected chemical shift regions and assignments for the ¹H and ¹³C NMR spectra based on established principles. The exact chemical shifts can vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Spectral Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aliphatic CH₂ (C5-H) | ~ 4.0 - 5.0 | Singlet (s) | 2H |

| Aromatic C-H (Phenyl) | ~ 6.8 - 7.5 | Multiplet (m) | 20H |

-

The two protons on the sp³-hybridized C5 carbon are expected to be chemically equivalent, giving rise to a single peak.

-

The protons on the four phenyl rings are in different chemical environments due to steric hindrance and anisotropic effects, resulting in a complex, overlapping multiplet in the aromatic region.

Table 2: Predicted ¹³C NMR Spectral Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| Aliphatic CH₂ (C 5) | ~ 60 - 70 |

| Aromatic/Olefinic C -H (Phenyl) | ~ 125 - 132 |

| Olefinic Quaternary (C 1, C 2, C 3, C 4) | ~ 135 - 150 |

| Aromatic Quaternary (C -Ph) | ~ 140 - 155 |

-

The signal for the sp³ carbon (C5) will appear in the aliphatic region.

-

The sp² carbons of the cyclopentadiene ring and the phenyl rings will resonate in the downfield aromatic/olefinic region. Due to the molecular asymmetry, multiple signals are expected for the quaternary carbons.

Experimental Protocol: NMR Data Acquisition

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

4.1. Sample Preparation

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound.

-

Concentration : Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard : Tetramethylsilane (TMS) is typically present in the deuterated solvent (0.03-0.05% v/v) and is used to reference the chemical shift scale to 0.00 ppm.

-

Sample Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

Final Volume : Ensure the final sample height in the NMR tube is approximately 4-5 cm.

4.2. Instrument Parameters

-

Spectrometer : A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Temperature : Standard ambient probe temperature (e.g., 298 K).

4.2.1. For ¹H NMR Spectrum:

-

Pulse Program : Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width : ~16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time : ~3-4 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 8 to 16 scans for a sufficiently concentrated sample.

-

Receiver Gain : Optimized automatically by the instrument.

4.2.2. For ¹³C NMR Spectrum:

-

Pulse Program : Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Spectral Width : ~240 ppm (e.g., from -10 to 230 ppm).

-

Acquisition Time : ~1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024 or more scans, as ¹³C is a low-abundance nucleus.

4.3. Data Processing

-

Fourier Transform : Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing : Manually or automatically phase correct the spectrum to obtain a flat baseline.

-

Baseline Correction : Apply a polynomial baseline correction to the entire spectrum.

-

Referencing : Calibrate the ¹H spectrum by setting the residual CHCl₃ signal to 7.26 ppm or the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

-

Integration : Integrate all signals in the ¹H spectrum and normalize the values.

dot

Caption: Experimental workflow for NMR analysis of this compound.

References

Solubility Profile of 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,3,4-tetraphenyl-1,3-cyclopentadiene in frequently utilized laboratory solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on presenting qualitative solubility information, supplemented by a general experimental protocol for determining solubility. This guide is intended to assist researchers in selecting appropriate solvent systems for reactions, purifications, and analytical studies involving this compound.

Core Executive Summary

This compound, a non-polar hydrocarbon, exhibits solubility in a range of organic solvents while being insoluble in water. A product information sheet specifically notes its solubility in toluene.[1] General chemical literature also indicates its solubility in other organic solvents such as benzene and methanol.[2] The compound's large, non-polar structure, dominated by four phenyl rings, governs its solubility behavior, favoring solvents with similar characteristics.

Qualitative Solubility Data

The following table summarizes the available qualitative solubility data for this compound in various common laboratory solvents. This information has been compiled from chemical supplier data sheets and general chemical literature.

| Solvent | Chemical Formula | Polarity (Relative) | Solubility | Source |

| Toluene | C₇H₈ | 0.099 | Soluble | [1] |

| Benzene | C₆H₆ | 0.111 | Soluble | [2] |

| Methanol | CH₄O | 0.762 | Soluble | [2] |

| Water | H₂O | 1.000 | Insoluble | [2] |

Note: The solubility in methanol, a polar protic solvent, is mentioned in one source, which may suggest some degree of solubility, but this could be limited. Further experimental verification is recommended.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol that can be adapted to determine the qualitative and semi-quantitative solubility of this compound in a solvent of interest.

Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature (e.g., room temperature).

Materials:

-

This compound (solid)

-

Solvent of interest

-

Small vials or test tubes with caps

-

Analytical balance

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled environment (e.g., water bath)

-

Filtration apparatus (e.g., syringe filter)

Procedure:

-

Preparation: Label a series of vials for each solvent to be tested.

-

Initial Screening (Qualitative):

-

To a vial, add approximately 10 mg of this compound.

-

Add 1 mL of the solvent.

-

Cap the vial and vortex or stir the mixture vigorously for 2-3 minutes at a controlled temperature.

-

Visually inspect the solution. If the solid completely dissolves, the compound is considered "soluble." If some solid remains, it is "partially soluble" or "insoluble."

-

-

Semi-Quantitative Determination (Saturation Method):

-

Add a known mass of this compound (e.g., 100 mg) to a vial.

-

Add a known volume of the solvent (e.g., 1 mL) in small increments while continuously stirring at a constant temperature.

-

Continue adding the solvent until the solid is completely dissolved. Record the total volume of solvent used.

-

Alternatively, add an excess of the solid to a known volume of the solvent.

-

Stir the mixture until saturation is reached (i.e., no more solid dissolves). This may take several hours.

-

Once equilibrium is reached, carefully filter the saturated solution to remove any undissolved solid.

-

Take a known volume of the clear, saturated filtrate and evaporate the solvent completely under reduced pressure.

-

Weigh the remaining solid residue.

-

Calculate the solubility in terms of g/100 mL or mg/mL.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting any experimental work.[3]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

References

The Synthesis of Tetraphenylcyclopentadiene: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the discovery and historical synthesis of tetraphenylcyclopentadiene, a crucial building block in organic and organometallic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a historical perspective on its synthesis.

Historical Perspective and Discovery

The synthesis of the tetraphenylcyclopentadienyl framework is historically linked to the preparation of its oxidized precursor, tetraphenylcyclopentadienone, often referred to as "tetracyclone". The primary and most well-established method for synthesizing tetraphenylcyclopentadienone is through a base-catalyzed double aldol condensation. This reaction involves the condensation of benzil with dibenzyl ketone.[1][2][3] The procedure is often attributed to the work of Dilthey.[1][4]

Early methods for the preparation of tetraphenylcyclopentadienone also included the reaction of phenylmagnesium bromide with benzaldiphenylmaleide and a multi-step process involving the reduction, dehydration, and subsequent oxidation of methylenedesoxybenzoin, which is formed by the condensation of formaldehyde with desoxybenzoin.[1][4] However, the double aldol condensation has remained the most practical and widely used approach due to its efficiency and relatively straightforward procedure.

The conversion of tetraphenylcyclopentadienone to tetraphenylcyclopentadiene is a subsequent reduction step. This transformation is significant as it provides access to the highly versatile tetraphenylcyclopentadienyl ligand, which is widely used in the synthesis of metallocenes and other organometallic complexes.

Synthesis Pathway

The overall synthesis of tetraphenylcyclopentadiene from benzil and dibenzyl ketone proceeds in two main stages:

-

Aldol Condensation: Formation of tetraphenylcyclopentadienone (tetracyclone).

-

Reduction: Conversion of tetraphenylcyclopentadienone to tetraphenylcyclopentadiene.

The following diagram illustrates the logical flow of the synthesis.

Caption: Overall synthesis pathway for tetraphenylcyclopentadiene.

Key Experimental Protocols

This section details the methodologies for the synthesis of tetraphenylcyclopentadienone and its subsequent reduction to tetraphenylcyclopentadiene.

Protocol 1: Synthesis of Tetraphenylcyclopentadienone via Aldol Condensation

This protocol is adapted from established procedures and provides a reliable method for the synthesis of the dienone intermediate.[1][5][6]

Materials:

-

Benzil

-

1,3-Diphenylacetone (Dibenzyl ketone)

-

95% Ethanol

-

Potassium Hydroxide (KOH)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or sand bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter flask

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of benzil and 1,3-diphenylacetone in a minimal amount of hot 95% ethanol.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the mixture to a gentle reflux to ensure all solids are dissolved.

-

Prepare a solution of potassium hydroxide in ethanol.

-

Slowly add the ethanolic KOH solution to the refluxing mixture through the condenser.

-

Continue to reflux the reaction mixture for approximately 15-30 minutes. A dark purple precipitate of tetraphenylcyclopentadienone will form.

-

After the reflux period, allow the mixture to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystallization.

-

Collect the dark crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with cold 95% ethanol to remove any unreacted starting materials and impurities.

-

Dry the product thoroughly. The resulting tetraphenylcyclopentadienone is a dark purple to black solid.

Protocol 2: Synthesis of Tetraphenylcyclopentadiene from Tetracyclone

The reduction of the carbonyl group of tetraphenylcyclopentadienone yields tetraphenylcyclopentadiene.

A detailed, cited experimental protocol for this specific reduction was not prominently available in the initial search results. However, a general approach would involve a suitable reducing agent capable of reducing a ketone to a methylene group, or a two-step process of reduction to the alcohol followed by dehydration.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported syntheses of tetraphenylcyclopentadienone.

Table 1: Reagent Quantities and Yields for Tetraphenylcyclopentadienone Synthesis

| Reference/Procedure | Benzil (g) | 1,3-Diphenylacetone (g) | Base | Solvent (mL) | Yield (%) |

| Organic Syntheses, Coll. Vol. 3, p. 807 | 21 | 21 | 3g KOH | 150 (Ethanol) | 90-95 |

| Truman ChemLab | 0.2 | 0.2 | 1 pellet KOH (~0.1g) | 5 (95% Ethanol) | Not specified |

| ChemicalBook | 6.3 | 6.3 | 0.8g KOH | 60 (Ethanol) | 90 |

Table 2: Physical Properties of Tetraphenylcyclopentadienone

| Property | Value |

| Molecular Formula | C₂₉H₂₀O |

| Molar Mass | 384.47 g/mol |

| Appearance | Dark purple to black crystalline solid[2] |

| Melting Point | 218-220 °C[5][6] |

| Solubility | Soluble in organic solvents[2] |

Reaction Mechanism and Workflow

The synthesis of tetraphenylcyclopentadienone proceeds through a double aldol condensation mechanism.

References

- 1. Tetraphenylcyclopentadienone synthesis - chemicalbook [chemicalbook.com]

- 2. Tetraphenylcyclopentadienone - Wikipedia [en.wikipedia.org]

- 3. studylib.net [studylib.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. chemlab.truman.edu [chemlab.truman.edu]

Theoretical Exploration of Tetraphenylcyclopentadiene's Electronic Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraphenylcyclopentadiene (TPCPD) and its derivatives represent a class of organic molecules with significant potential in materials science and medicinal chemistry, owing to their unique electronic and structural properties. Understanding the electronic structure of these compounds at a quantum mechanical level is paramount for the rational design of novel materials and therapeutics. This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the electronic structure of tetraphenylcyclopentadiene. It details the computational protocols, summarizes expected quantitative data in structured tables, and utilizes visualizations to elucidate key concepts and workflows. While specific experimental and extensive theoretical data for the parent tetraphenylcyclopentadiene is not abundantly available in public literature, this guide leverages findings from closely related cyclopentadienyl systems and the analogous, well-studied tetraphenylcyclopentadienone to present a robust framework for its theoretical investigation.

Introduction

The cyclopentadienyl moiety is a fundamental building block in organic and organometallic chemistry, known for its aromaticity and versatile coordination chemistry. The substitution of its hydrogen atoms with four phenyl rings in tetraphenylcyclopentadiene results in a sterically hindered, propeller-shaped molecule with a complex and tunable electronic landscape. The π-systems of the phenyl rings interact with the central cyclopentadienyl ring, influencing its frontier molecular orbitals and, consequently, its chemical reactivity and photophysical properties.

Theoretical and computational chemistry provide powerful tools to unravel the intricate details of the electronic structure of such complex molecules. Methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in predicting molecular geometries, orbital energies, electronic transitions, and various other electronic properties with a high degree of accuracy. This guide will delve into the application of these methods for the study of tetraphenylcyclopentadiene.

Theoretical Methodology

The theoretical investigation of the electronic structure of tetraphenylcyclopentadiene typically involves a multi-step computational workflow.

Geometry Optimization

The first and most crucial step is the optimization of the molecule's ground-state geometry. This is predominantly achieved using Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy.

Experimental Protocol (Computational):

-

Method: Density Functional Theory (DFT).

-

Functional: A hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is commonly employed. Other functionals like PBE0 or M06-2X may also be used depending on the specific properties of interest.

-

Basis Set: A split-valence basis set with polarization functions, such as 6-31G(d,p) or a larger set like 6-311+G(d,p), is typically used to provide sufficient flexibility for describing the electron distribution.

-

Solvation Model: To simulate experimental conditions in solution, a polarizable continuum model (PCM) or a solvent model based on density (SMD) can be incorporated, specifying the solvent of interest (e.g., dichloromethane, acetonitrile).

-

Convergence Criteria: Tight convergence criteria for energy and forces are applied to ensure a true minimum on the potential energy surface is located.

-

Frequency Calculation: A frequency calculation is subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

The optimized geometry provides key structural parameters such as bond lengths, bond angles, and the dihedral angles of the phenyl rings relative to the cyclopentadienyl plane. This "propeller" conformation is a critical determinant of the molecule's electronic properties.

Frontier Molecular Orbital (FMO) Analysis

Once the geometry is optimized, the electronic structure can be analyzed by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (HOMO-LUMO gap) are fundamental descriptors of a molecule's electronic behavior.

-

HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.

-

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

-

HOMO-LUMO Gap: This energy difference is related to the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Experimental Protocol (Computational):

-

Method: The HOMO and LUMO energies are obtained from the output of the DFT geometry optimization calculation.

-

Visualization: The 3D isosurfaces of the HOMO and LUMO are visualized to understand the spatial distribution of these orbitals and identify the regions of the molecule involved in electron donation and acceptance.

Electronic Transitions and UV-Vis Spectra

To understand the excited-state properties and predict the UV-Vis absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) calculations are performed on the optimized ground-state geometry.

Experimental Protocol (Computational):

-

Method: Time-Dependent Density Functional Theory (TD-DFT).

-

Functional and Basis Set: The same functional and basis set used for the geometry optimization are typically employed for consistency.

-

Number of Excited States: The calculation is set to compute a sufficient number of electronic excited states to cover the UV-Vis region of interest.

-

Solvent Effects: As with the geometry optimization, a solvent model can be included to simulate the experimental conditions under which a UV-Vis spectrum would be measured.

-

Output Analysis: The output provides the vertical excitation energies (in eV or nm), oscillator strengths (a measure of the transition probability), and the molecular orbitals involved in each electronic transition.

Quantitative Data Presentation

While specific, experimentally validated quantitative data for tetraphenylcyclopentadiene is scarce in the readily available literature, the following tables present the expected types of data obtained from the theoretical calculations described above. The values provided are illustrative and based on typical results for similar aromatic and cyclopentadienyl-based systems.

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Parameter | Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 3.5 to 5.5 |

Table 2: Calculated Electronic Transitions (TD-DFT)

| Transition | Excitation Energy (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S0 → S1 | 300 - 350 | 0.1 - 0.5 | HOMO → LUMO |

| S0 → S2 | 250 - 300 | 0.3 - 0.8 | HOMO-1 → LUMO, HOMO → LUMO+1 |

| S0 → S3 | 200 - 250 | 0.5 - 1.0 | HOMO-2 → LUMO, HOMO → LUMO+2 |

Visualization of Electronic Structure

Visualizing the molecular orbitals and other electronic properties is crucial for a qualitative understanding of the electronic structure.

Molecular Structure and Frontier Orbitals

The "propeller" shape of tetraphenylcyclopentadiene, a consequence of steric hindrance between the phenyl rings, is a key structural feature. This twisting of the phenyl rings can reduce the extent of π-conjugation with the central cyclopentadienyl ring, which in turn affects the HOMO and LUMO energies.

The HOMO is typically expected to be a π-orbital delocalized over the cyclopentadienyl ring and extending onto the phenyl rings. The LUMO is also expected to be a π*-orbital with a similar delocalization pattern but with a different nodal structure.

Conclusion and Future Directions

This technical guide has outlined the standard theoretical framework for investigating the electronic structure of tetraphenylcyclopentadiene. The combination of Density Functional Theory for geometry optimization and Frontier Molecular Orbital analysis, along with Time-Dependent Density Functional Theory for excited-state properties, provides a powerful and predictive computational toolkit.

For researchers in drug development and materials science, these theoretical insights can guide the synthesis of novel tetraphenylcyclopentadiene derivatives with tailored electronic properties. For example, the introduction of electron-donating or electron-withdrawing substituents on the phenyl rings can be computationally modeled to predict their effect on the HOMO-LUMO gap, absorption spectra, and reactivity.

Future work should focus on performing these detailed theoretical studies on the parent tetraphenylcyclopentadiene and a range of its derivatives, and importantly, corroborating the computational predictions with experimental data from synthesis, X-ray crystallography, and UV-Vis spectroscopy. Such a combined theoretical and experimental approach will undoubtedly accelerate the discovery and application of this promising class of molecules.

Methodological & Application

Application Notes and Protocols: Synthesis of 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene from Tetracyclone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,2,3,4-tetraphenyl-1,3-cyclopentadiene from tetracyclone (2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-one). The described method is a representative procedure based on the reduction of a cyclic ketone using zinc dust in acetic acid, a reaction analogous to the Clemmensen reduction. This application note includes a summary of key quantitative data, a detailed experimental protocol, and a visual representation of the experimental workflow to guide researchers in this synthetic transformation.

Introduction

Tetracyclone is a readily available and intensely colored aromatic compound that serves as a versatile starting material in organic synthesis. Its reduction to this compound, a less conjugated and lighter-colored compound, is a useful transformation for accessing a variety of cyclopentadiene-derived ligands and materials. This conversion involves the reduction of the exocyclic ketone functional group to a methylene group. While various reducing agents can be employed for this purpose, the use of zinc dust in an acidic medium offers a classic and effective method for the deoxygenation of ketones, particularly those adjacent to aromatic rings.

Data Presentation

The following table summarizes the key physical properties of the starting material and the final product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Tetracyclone | C₂₉H₂₀O | 384.47 | 217-220[1][2] | Dark purple to black crystalline solid[2] |

| This compound | C₂₉H₂₂ | 370.49 | 177-182[3][4][5] | White to light yellow or light orange powder/crystal[3] |

Experimental Protocol

This protocol describes a general procedure for the reduction of tetracyclone using activated zinc dust and glacial acetic acid.

Materials:

-

Tetracyclone (2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-one)

-

Zinc dust

-

Glacial acetic acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Activation of Zinc Dust (Optional but Recommended):

-

In a fume hood, wash the zinc dust with dilute hydrochloric acid to remove any oxide layer.

-

Decant the acid and wash the zinc dust thoroughly with deionized water until the washings are neutral.

-

Subsequently, wash the zinc dust with ethanol and then diethyl ether.

-

Dry the activated zinc dust in a vacuum oven.

-

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tetracyclone.

-

Add glacial acetic acid to dissolve the tetracyclone. A typical solvent ratio is 10-20 mL of acetic acid per gram of tetracyclone.

-

To the stirred solution, add an excess of activated zinc dust (typically 5-10 molar equivalents relative to tetracyclone).

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by observing the color change from the deep purple of tetracyclone to a lighter yellow or colorless solution. This typically takes several hours. Thin-layer chromatography (TLC) can also be used to monitor the disappearance of the starting material.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of celite in a Büchner funnel to remove the excess zinc dust. Wash the filter cake with a small amount of diethyl ether.

-

Transfer the filtrate to a separatory funnel.

-

Carefully add a saturated solution of sodium bicarbonate to neutralize the acetic acid. Be cautious as carbon dioxide gas will be evolved.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and toluene.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of Tetraphenylcyclopentadienone via Aldol Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenylcyclopentadienone, a dark, crystalline solid, is a highly conjugated aromatic compound synthesized through a base-catalyzed double aldol condensation. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] The procedure involves the reaction of benzil with 1,3-diphenylacetone (dibenzyl ketone) in the presence of a base, such as potassium hydroxide.[2][3][4] The resulting tetraphenylcyclopentadienone is a versatile building block for the synthesis of various organic and organometallic compounds, including hexaphenylbenzene and other polycyclic aromatic hydrocarbons through Diels-Alder reactions.[4] This document provides a detailed protocol for the synthesis, purification, and characterization of tetraphenylcyclopentadienone.

Reaction and Mechanism

The synthesis of tetraphenylcyclopentadienone proceeds via a base-catalyzed double aldol condensation. The reaction is initiated by the deprotonation of an alpha-carbon of dibenzyl ketone by a strong base, typically potassium hydroxide (KOH), to form a nucleophilic enolate ion. This enolate then attacks a carbonyl carbon of benzil. A subsequent intramolecular aldol condensation followed by dehydration leads to the formation of the stable, highly conjugated five-membered ring of tetraphenylcyclopentadienone.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of tetraphenylcyclopentadienone.

| Parameter | Value | Reference |

| Reactants | ||

| Benzil | 1.0 molar equivalent | [3][5] |

| 1,3-Diphenylacetone (Dibenzyl Ketone) | 1.0 molar equivalent | [3][5] |

| Catalyst | ||

| Potassium Hydroxide (KOH) | Catalytic amount | [1][3] |

| Solvent | ||

| 95% Ethanol | Sufficient to dissolve reactants | [1][3] |

| Reaction Conditions | ||

| Temperature | Reflux | [1][3] |

| Time | 15 minutes - 2 hours | [1][3] |

| Product Yield | ||

| Typical Yield | 90-96% | [3][5] |

| Product Characteristics | ||

| Appearance | Dark purple to black crystalline solid | [1] |

| Melting Point | 218-220 °C | [1][5] |

Experimental Protocol